molecular formula C13H20N4O B11864178 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B11864178
M. Wt: 248.32 g/mol
InChI Key: WCXQPHAEVGNBIT-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives and piperidine-containing compounds. Similar compounds include:

  • 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
  • 2-(4-Ethylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C13H20N4O/c14-9-5-7-17(8-6-9)13-15-11-4-2-1-3-10(11)12(18)16-13/h9H,1-8,14H2,(H,15,16,18)

InChI Key

WCXQPHAEVGNBIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC(CC3)N

Origin of Product

United States

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